![molecular formula C11H22N2 B3282060 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine CAS No. 744980-79-8](/img/structure/B3282060.png)
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine
Descripción general
Descripción
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine, commonly known as PCP or phencyclidine, is a dissociative drug that was first synthesized in the 1950s for use as a surgical anesthetic. However, due to its severe side effects and potential for abuse, it was quickly withdrawn from medical use. Despite this, PCP has gained popularity as a recreational drug and has been the subject of scientific research due to its unique mechanism of action and potential therapeutic applications.
Mecanismo De Acción
PCP acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, PCP disrupts the normal functioning of the central nervous system, leading to hallucinations, dissociation, and altered perception of reality.
Biochemical and Physiological Effects:
PCP has been shown to have a variety of biochemical and physiological effects, including increased heart rate and blood pressure, respiratory depression, and altered body temperature. It also affects the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCP has been used in laboratory experiments to study the effects of NMDA receptor antagonists on the central nervous system. Its unique mechanism of action and ability to induce dissociative states make it a useful tool for studying the neural basis of consciousness and perception. However, its potential for abuse and severe side effects limit its usefulness as a research tool.
Direcciones Futuras
There are several future directions for research on PCP, including its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder. It may also be useful for studying the neural basis of consciousness and perception, as well as the role of the NMDA receptor in the regulation of mood, cognition, and behavior. Further research is needed to better understand the biochemical and physiological effects of PCP and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
PCP has been the subject of scientific research due to its unique mechanism of action and potential therapeutic applications. It has been shown to have analgesic, anesthetic, and anti-inflammatory properties, as well as the ability to induce hallucinations and dissociative states. PCP has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
(1-pyrrolidin-1-ylcyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-10-11(6-2-1-3-7-11)13-8-4-5-9-13/h1-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXDPLLCRZCZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3281986.png)
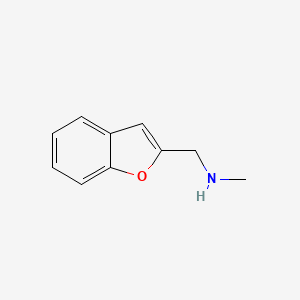
![Benzonitrile, 4-[(triphenylphosphoranylidene)amino]-](/img/structure/B3281992.png)


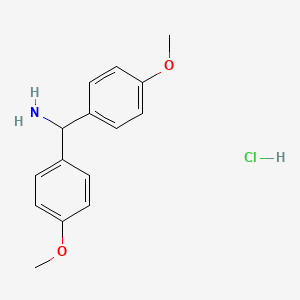
![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B3282022.png)
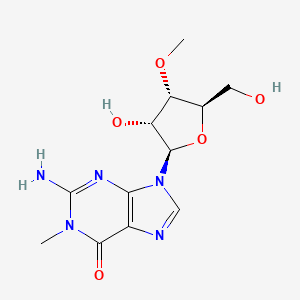
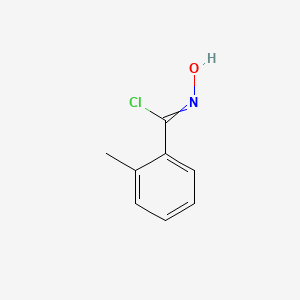

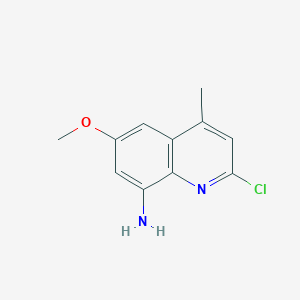

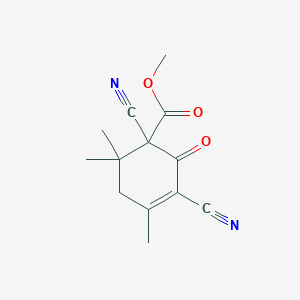
silane](/img/structure/B3282084.png)